molecular formula C23H16O6 B1261402 ohioensin F

ohioensin F

Cat. No. B1261402
M. Wt: 388.4 g/mol
InChI Key: CJDAIJHZTKDLTJ-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ohioensin F is a natural product found in Polytrichastrum alpinum with data available.

Scientific Research Applications

Inhibition of TNF-α-Induced Adhesion Molecule Expression

Ohioensin F, derived from the Antarctic moss Polyerichastrum alpinum, shows significant potential in suppressing TNF-α-induced adhesion molecule expression in vascular smooth muscle cells. This compound can inhibit the expression of vascular cell adhesion molecule-1 and intercellular adhesion molecule-1. Additionally, it demonstrates anti-inflammatory action by reducing monocyte adhesion and reactive oxygen species production in vascular smooth muscle cells. This suggests its utility in preventing the progression of atherosclerotic diseases (Byeon et al., 2012).

Protein Tyrosine Phosphatase 1B Inhibition

Ohioensin F, alongside Ohioensin G, exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds were isolated from the Antarctic moss Polytrichastrum alpinum. The inhibition mechanism is non-competitive, indicating their potential use in therapeutic applications (Seo et al., 2008).

Antioxidant Activity

In vitro studies have shown that Ohioensin F, along with Ohioensin G, isolated from the same Antarctic moss, possess notable antioxidant capacities. They exhibit significant scavenging capacities against free radicals, suggesting their potential use in various cosmetic and medicinal applications due to their strong antioxidant properties (Bhattarai et al., 2009).

General Medicinal Applications

Ohioensin F is part of the benzonaphthoxanthenones class, which has been studied for its potential medicinal uses, including antioxidant activity, applications in atherosclerosis, and cytotoxic activities against various human tumor cell lines. This broad range of activities highlights the pharmaceutical importance of Ohioensins (Chandra et al., 2019).

properties

Product Name

ohioensin F

Molecular Formula

C23H16O6

Molecular Weight

388.4 g/mol

IUPAC Name

(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one

InChI

InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1

InChI Key

CJDAIJHZTKDLTJ-VABKMULXSA-N

Isomeric SMILES

C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O

Canonical SMILES

C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O

synonyms

ohioensin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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